N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide
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Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C21H23FN2O3 and its molecular weight is 370.424. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Oxazepine Derivatives
Researchers synthesized various oxazepine derivatives, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, which is a pyrrole-fused dibenzo[b,f][1, 4]oxazepine with strong blue emission properties in dichloromethane (Petrovskii et al., 2017).
Structural and Photophysical Studies
Studies on benzimidazole-tethered oxazepine heterocyclic hybrids were conducted, including X-ray diffraction and DFT studies. These compounds showed potential for nonlinear optical (NLO) applications (Almansour et al., 2016).
Organocatalytic Asymmetric Reactions
An organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines was developed, leading to the creation of various cyclic amines with chiral tetrasubstituted C‒F stereocenters. This research has implications for medicinal chemistry (Li, Lin, & Du, 2019).
Novel Polycyclic Systems
Research on the dehydration of specific dibenzo[b,e][1,4]diazepin derivatives led to the creation of a novel fused pentacyclic system, providing insights into the structural possibilities of these compounds (Ukhin et al., 2011).
Synthesis and Reactions of Diazepinones
Studies focused on the synthesis and reactions of 11-Substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, revealing moderate analgesic activity in certain derivatives (Matsuo et al., 1985).
Antimicrobial Applications
The synthesis of fluorobenzamides containing thiazole and thiazolidine, which demonstrated promising antimicrobial activity, highlights the potential for medical applications of these compounds (Desai, Rajpara, & Joshi, 2013).
Chemical Synthesis Techniques
Process Development for Kinase Inhibitors
The synthesis of benzoxazepine-containing kinase inhibitors, such as the mTOR inhibitor, involved scalable synthesis techniques, indicating the relevance of these compounds in pharmaceutical production (Naganathan et al., 2015).
Synthesis of Tetrahydro-1-benzazepines
The potential antiparasitic activity of tetrahydro-1-benzazepines, particularly against tropical diseases like chagas disease and leishmaniasis, was explored, providing a pathway for new treatments (Macías et al., 2016).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-4-11-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDABYPNJDNHJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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